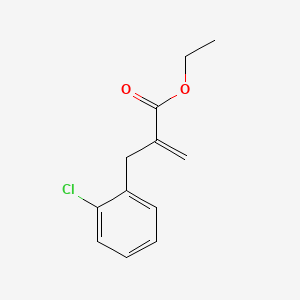
Ethyl 2-(2-chlorobenzyl)acrylate
Übersicht
Beschreibung
Ethyl 2-(2-chlorobenzyl)acrylate is a chemical compound with the molecular formula C12H13ClO2 and a molecular weight of 224.68 . It is also known by the synonym INF39 .
Synthesis Analysis
The synthesis of Ethyl 2-(2-chlorobenzyl)acrylate involves a reaction with potassium carbonate in water at temperatures between 20 and 90°C . The reaction mixture is stirred for 6 hours at 90°C . After cooling to room temperature, the mixture is extracted with diethyl ether, and then the organic layer is washed with brine, dried over magnesium sulfate, and evaporated . The residue is purified by column chromatography on silica gel to afford the title compound .Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-chlorobenzyl)acrylate includes 15 heavy atoms and 6 aromatic heavy atoms . The fraction Csp3 is 0.25 and it has 5 rotatable bonds .Chemical Reactions Analysis
Ethyl 2-(2-chlorobenzyl)acrylate can undergo reactions at the benzylic position, which are important for synthesis problems . These reactions include free radical bromination of alkyl benzenes .Physical And Chemical Properties Analysis
Ethyl 2-(2-chlorobenzyl)acrylate has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 and CYP2C19 . Its lipophilicity is indicated by a Log Po/w (iLOGP) of 2.83 . It is soluble, with a solubility of 0.0734 mg/ml or 0.000327 mol/l .Wissenschaftliche Forschungsanwendungen
Application in Inflammatory Bowel Diseases (IBD) Treatment
Specific Scientific Field
This application falls under the field of Pharmaceuticals and Gastrointestinal Pharmacology .
Summary of the Application
INF39 is used as an NLRP3 inflammasome irreversible direct blocker in the treatment of Inflammatory Bowel Diseases (IBDs). IBDs are chronic inflammatory disorders that result from an abnormal immune response mediated by a cytokine storm and immune cell infiltration .
Methods of Application or Experimental Procedures
In a comparative preclinical study, INF39 was administered to rats with DNBS-induced colitis. The administration of INF39 resulted in relief from colitis .
Results or Outcomes
The study found that direct inhibition of NLRP3 inflammasome with INF39 is more effective than caspase-1 inhibition or IL-1β receptor blockade in reducing systemic and bowel inflammatory alterations . This suggests that direct NLRP3 inhibition can be a suitable strategy for the treatment of bowel inflammation .
Application in Osteogenesis
Specific Scientific Field
This application falls under the field of Biomedical Research .
Summary of the Application
INF39 is used to promote osteogenesis by blocking the NLRP3/IL-1β Axis .
Safety And Hazards
Zukünftige Richtungen
Given its properties and potential applications, Ethyl 2-(2-chlorobenzyl)acrylate could be a subject of future research in the field of medicinal chemistry. Its role as an irreversible inhibitor of the NLRP3 inflammasome suggests potential applications in the treatment of diseases where the NLRP3 inflammasome is implicated .
Eigenschaften
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAOWWAFBSFWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chlorobenzyl)acrylate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

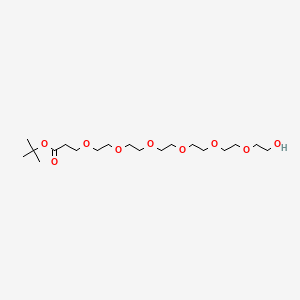
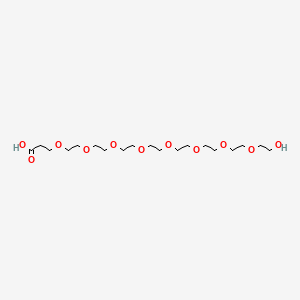
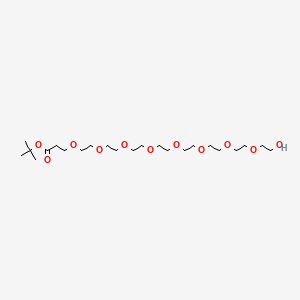
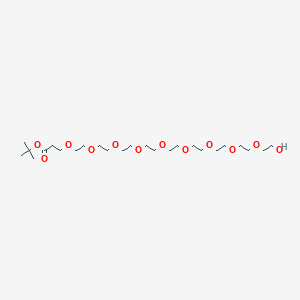
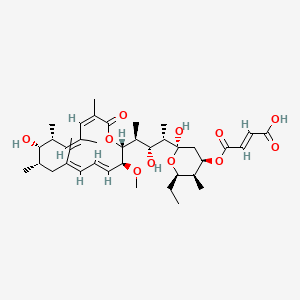
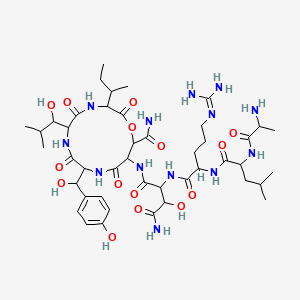
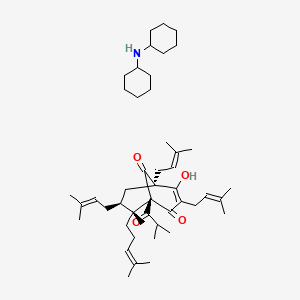

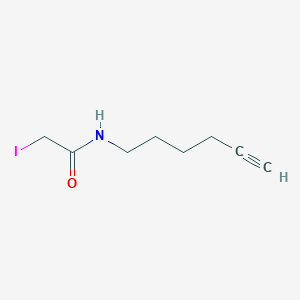
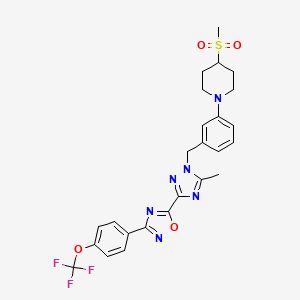
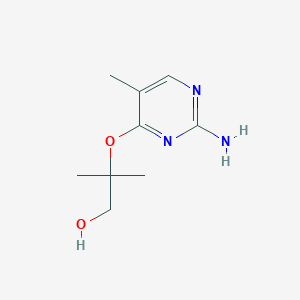
![4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid](/img/structure/B608040.png)